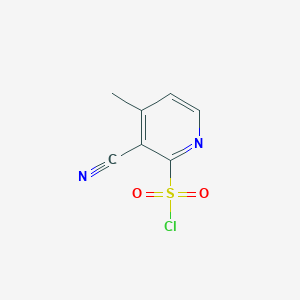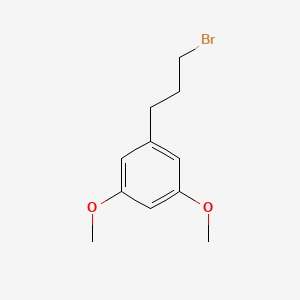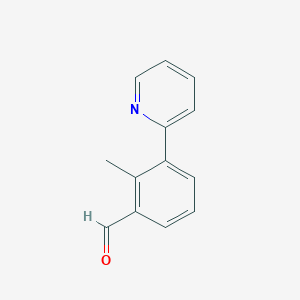
2-Methyl-3-(pyridin-2-yl)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(pyridin-2-yl)benzaldehyde is an organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol It is a derivative of benzaldehyde, where the benzene ring is substituted with a methyl group and a pyridin-2-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-3-(pyridin-2-yl)benzaldehyde typically involves the reaction of 2-methylbenzaldehyde with pyridine derivatives under specific conditions. One common method involves the use of a Grignard reagent, where 2-methylbenzaldehyde reacts with pyridin-2-ylmagnesium bromide in the presence of a catalyst . The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
2-Methyl-3-(pyridin-2-yl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The methyl and pyridin-2-yl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under appropriate conditions.
Major Products Formed
Oxidation: 2-Methyl-3-(pyridin-2-yl)benzoic acid.
Reduction: 2-Methyl-3-(pyridin-2-yl)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Methyl-3-(pyridin-2-yl)benzaldehyde has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential anticancer and antimicrobial activities.
Material Science: The compound is explored for its potential use in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Environmental Chemistry: The compound is investigated for its potential use in the removal of heavy metals from aqueous environments.
Wirkmechanismus
The mechanism of action of 2-Methyl-3-(pyridin-2-yl)benzaldehyde involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The pyridin-2-yl group enhances its binding affinity to target proteins, while the aldehyde group can form covalent bonds with nucleophilic residues in the active site of enzymes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-3-(pyridin-3-yl)benzaldehyde: Similar structure but with the pyridinyl group at the 3-position.
2-Methyl-3-(pyridin-4-yl)benzaldehyde: Similar structure but with the pyridinyl group at the 4-position.
2-Methyl-3-(pyridin-2-yl)benzoic acid: Oxidized form of the compound.
Uniqueness
2-Methyl-3-(pyridin-2-yl)benzaldehyde is unique due to the specific positioning of the pyridin-2-yl group, which influences its chemical reactivity and binding properties. This positioning allows for distinct interactions with biological targets and different reactivity patterns compared to its isomers .
Eigenschaften
CAS-Nummer |
89930-06-3 |
|---|---|
Molekularformel |
C13H11NO |
Molekulargewicht |
197.23 g/mol |
IUPAC-Name |
2-methyl-3-pyridin-2-ylbenzaldehyde |
InChI |
InChI=1S/C13H11NO/c1-10-11(9-15)5-4-6-12(10)13-7-2-3-8-14-13/h2-9H,1H3 |
InChI-Schlüssel |
RZIUTQMBXRUPMR-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1C2=CC=CC=N2)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-(isopropylamino)dibenzo[B,D]furan-3-carboxylate](/img/structure/B13086085.png)
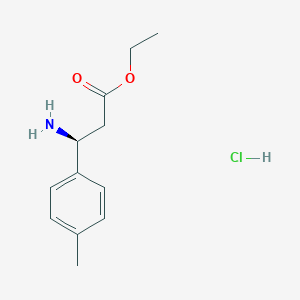

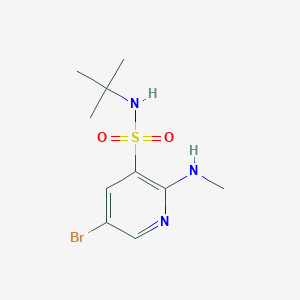
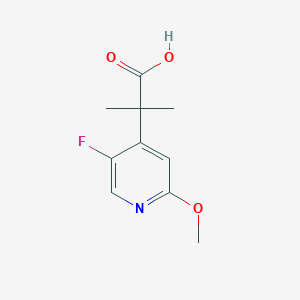

![4-Phenyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-A][1,4]diazepine](/img/structure/B13086124.png)
![3-(Cyclopropylmethyl)-3H-[1,2,3]triazolo[4,5-D]pyrimidine-7-carboxylic acid](/img/structure/B13086131.png)

